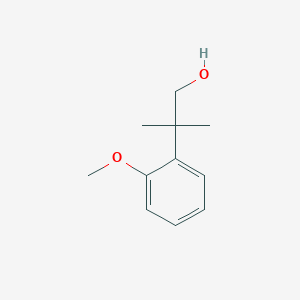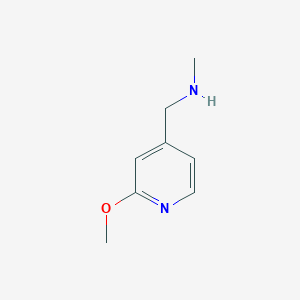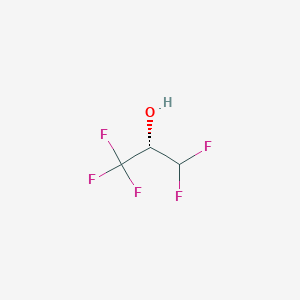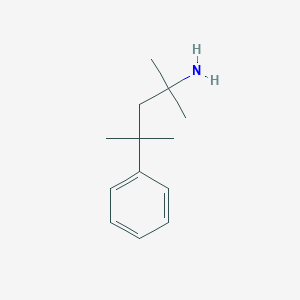
1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazol-5-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group and a trifluorophenyl group
準備方法
The synthesis of 1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trifluoroaniline and 1-methyl-1H-pyrazole-5-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
化学反応の分析
1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pH, are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole compounds.
科学的研究の応用
1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways involved depend on the biological context and the target of interest. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazole, 1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazol-4-amine, and 1-Methyl-3-(2,4,6-trifluorophenyl)-1h-pyrazol-5-ol.
Uniqueness: The presence of the trifluorophenyl group imparts unique chemical and biological properties to the compound, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H8F3N3 |
|---|---|
分子量 |
227.19 g/mol |
IUPAC名 |
2-methyl-5-(2,4,6-trifluorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H8F3N3/c1-16-9(14)4-8(15-16)10-6(12)2-5(11)3-7(10)13/h2-4H,14H2,1H3 |
InChIキー |
NWJCFISIKKOQSY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)

![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)


![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)


